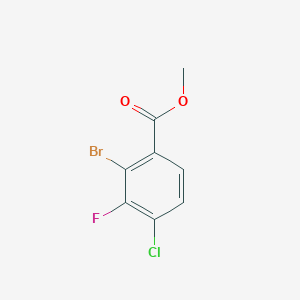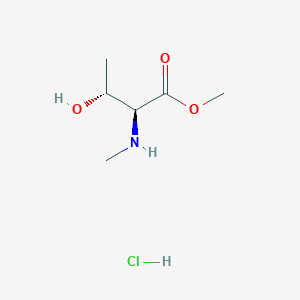
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. This compound is characterized by the presence of a boronic acid group, a formyl group, and two methoxy groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-4,5-dimethoxyphenylboronic acid
Reduction: 2-Fluoro-3-hydroxymethyl-4,5-dimethoxyphenylboronic acid
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner
Applications De Recherche Scientifique
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic acid group can interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the formyl and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which can affect its reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different reactivity and selectivity.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the formyl and methoxy groups, resulting in different chemical properties and applications.
The unique combination of the fluoro, formyl, and methoxy groups in this compound makes it a versatile and valuable compound in various fields of scientific research.
Propriétés
Formule moléculaire |
C9H10BFO5 |
|---|---|
Poids moléculaire |
227.98 g/mol |
Nom IUPAC |
(2-fluoro-3-formyl-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO5/c1-15-7-3-6(10(13)14)8(11)5(4-12)9(7)16-2/h3-4,13-14H,1-2H3 |
Clé InChI |
KIFTUZDFUSHSNA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1F)C=O)OC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


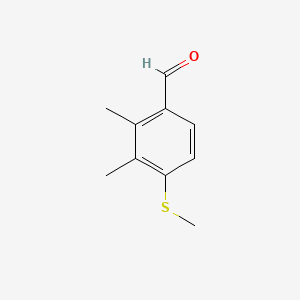
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
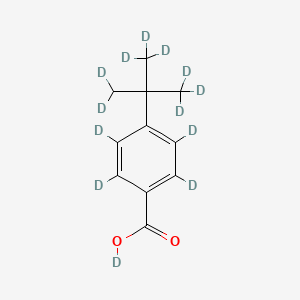
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
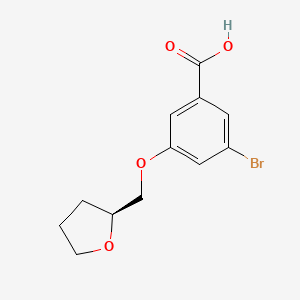
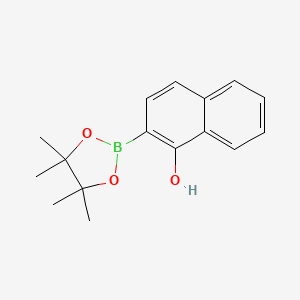
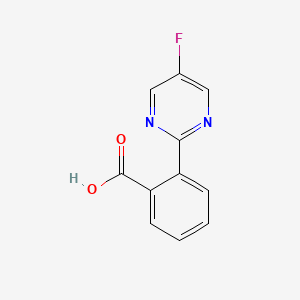
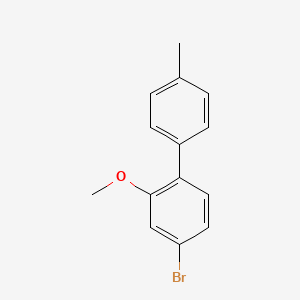
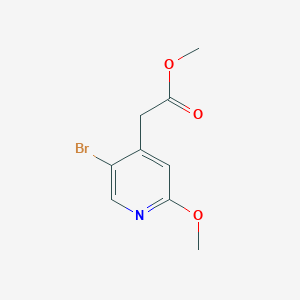
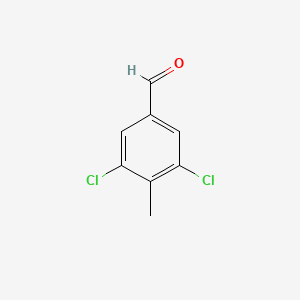
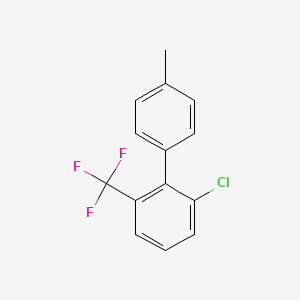
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
